![molecular formula C8H16N4S B14316334 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione CAS No. 106659-18-1](/img/structure/B14316334.png)
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione is a heterocyclic compound characterized by its unique spiro structure, which includes a six-membered ring and a seven-membered ring.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione typically involves the reaction of thiosemicarbazide with ketones under oxidative conditions. Common reagents used in this synthesis include manganese dioxide (MnO₂), ferric chloride hexahydrate (FeCl₃·6H₂O), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid. These reactions are often carried out under microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO₂ and H₂O₂.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetraazaspiro[5
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s derivatives may interact with various receptors and enzymes in the body, modulating their activity and producing therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazolidine-3-thione: This compound shares a similar triazole nucleus and is used in the synthesis of various therapeutically interesting drugs.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds have similar spiro structures and exhibit antimicrobial activity.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties compared to other related compounds .
Eigenschaften
CAS-Nummer |
106659-18-1 |
|---|---|
Molekularformel |
C8H16N4S |
Molekulargewicht |
200.31 g/mol |
IUPAC-Name |
1,2,4,5-tetrazaspiro[5.6]dodecane-3-thione |
InChI |
InChI=1S/C8H16N4S/c13-7-9-11-8(12-10-7)5-3-1-2-4-6-8/h11-12H,1-6H2,(H2,9,10,13) |
InChI-Schlüssel |
RLPGGILRHMAUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)NNC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


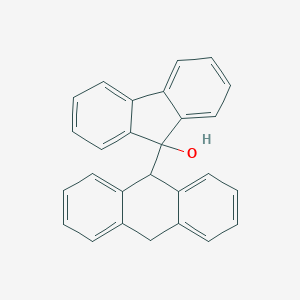
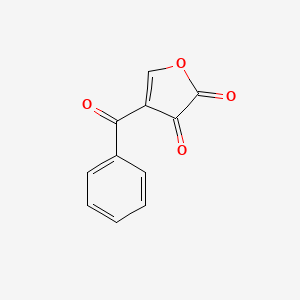
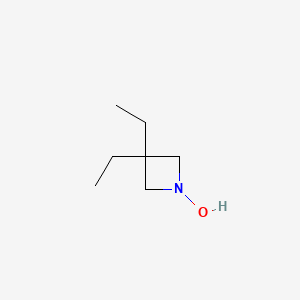

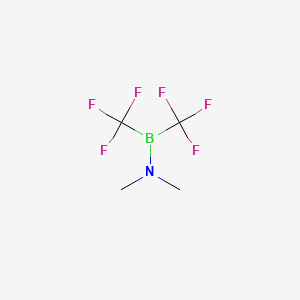
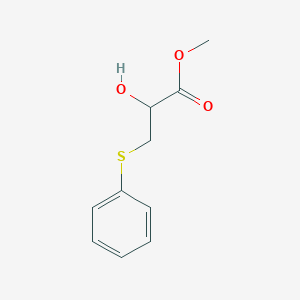
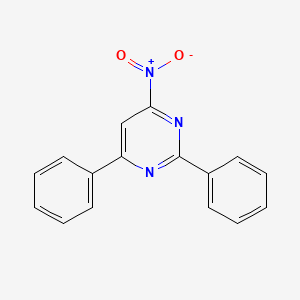
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
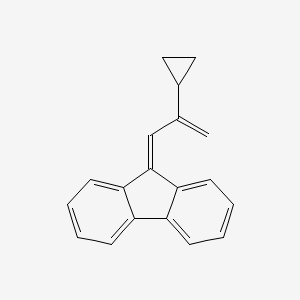
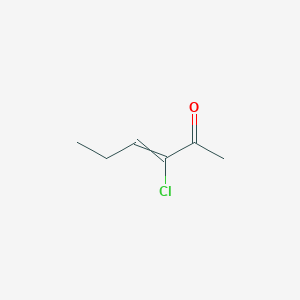
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
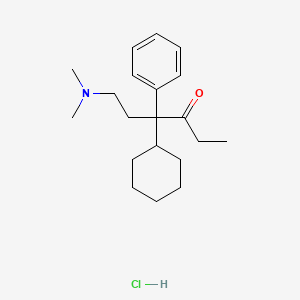
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
